molecular formula C21H21ClN2 B027967 Calindol Hydrochloride CAS No. 729610-18-8

Calindol Hydrochloride

Cat. No.: B027967
CAS No.: 729610-18-8
M. Wt: 336.9 g/mol
InChI Key: KFILKQPBQZIRST-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calindol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H21ClN2 and its molecular weight is 336.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vascular Contractility Inhibition : Calhex-231, NPS 2143, and Calindol have been found to reduce vascular contractility by directly inhibiting voltage-gated Ca2+ channels, in addition to their CaSR-mediated actions in the vasculature (Greenberg et al., 2016).

  • Activation of Ca2+ Receptor : Calindol acts as a strong agonist of the T903-Rhoc construct, demonstrating allosteric linkages between Ca2+ site(s) in the ECD and 7TMD of the human Ca2+ receptor (Ray et al., 2005).

  • Prevention of Vascular Calcification : Calindol is effective in preventing high phosphate-induced vascular calcification by affecting osteoblastic differentiation and promoting matrix GLA protein synthesis in vitro (Ciceri et al., 2013).

  • Calcium Sensing Receptor Agonists : Derivatives of Calindol can be designed to be more active and selective calcium sensing receptor agonists. For instance, 7-nitrocalindol shows a 6-fold higher activity (Kiefer et al., 2016).

  • Combination Therapy for Vascular Calcification : When combined with lanthanum chloride, Calindol may play a role in treating high phosphate-induced vascular calcification (Ciceri et al., 2012).

  • Cardiomyocyte Apoptosis in Heart Failure : Calindol is implicated in the role of CaR in cardiomyocyte apoptosis through the sarcoplasmic reticulum and mitochondrial death pathway in cardiac hypertrophy and heart failure. Its inhibition potentially protects against cell death (Lu et al., 2013).

Safety and Hazards

Calindol Hydrochloride is classified as Acute Tox. 4 Oral according to the GHS classification system . The signal word is “Warning” and the hazard statement is H302 . Precautionary statements include P264, P270, P301 + P312, and P501 .

Properties

IUPAC Name

(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634884
Record name (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729610-18-8
Record name (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calindol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Calindol Hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Calindol Hydrochloride
Reactant of Route 4
Reactant of Route 4
Calindol Hydrochloride
Reactant of Route 5
Reactant of Route 5
Calindol Hydrochloride
Reactant of Route 6
Reactant of Route 6
Calindol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.